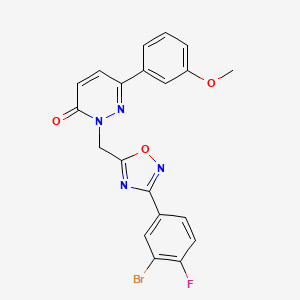
2-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H14BrFN4O3 and its molecular weight is 457.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a derivative of pyridazine and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential anticancer properties, mechanisms of action, and comparative analysis with other compounds in the same class.
- Molecular Formula : C12H9BrFN5O4
- Molecular Weight : 386.13 g/mol
- CAS Number : 1204669-64-6
Biological Activity Overview
Compounds containing oxadiazole and pyridazine moieties have been extensively studied for their biological activities, particularly in cancer research. The specific compound under review exhibits several promising biological activities:
-
Anticancer Activity :
- Studies indicate that oxadiazole derivatives often show significant anticancer effects across various cancer cell lines. For instance, related compounds have demonstrated high potency against breast cancer (T-47D), leukemia (K-562), and melanoma (MDA-MB-435) cell lines with inhibition rates exceeding 80% in some cases .
- In vitro tests have shown that similar oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways such as EGFR and Src .
-
Mechanisms of Action :
- The anticancer activity is primarily attributed to the ability of these compounds to inhibit critical enzymes involved in tumor progression. For example, they exhibit inhibitory effects on histone deacetylases (HDACs), which play a role in cancer cell proliferation .
- Molecular docking studies suggest strong binding affinities to target proteins involved in cancer pathways, indicating potential for development as therapeutic agents .
Comparative Analysis with Other Compounds
The following table summarizes the biological activities of selected oxadiazole derivatives compared to the compound of interest:
| Compound Name | Cell Line Tested | % Inhibition | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | T-47D | 90.47% | 0.67 | |
| Compound B | K-562 | 81.58% | 0.80 | |
| Compound C | MDA-MB-435 | 84.32% | 0.87 | |
| This compound | Various | TBD | TBD | TBD |
Case Studies
Recent studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Study on Anticancer Efficacy : A study conducted on a series of oxadiazole derivatives showed that certain compounds significantly inhibited tumor growth in xenograft models, reinforcing their potential as therapeutic agents .
- Mechanistic Insights : Research published in PubMed Central detailed how specific oxadiazole compounds could inhibit key cancer pathways, leading to reduced tumor viability and enhanced apoptosis in cultured cells .
Properties
IUPAC Name |
2-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN4O3/c1-28-14-4-2-3-12(9-14)17-7-8-19(27)26(24-17)11-18-23-20(25-29-18)13-5-6-16(22)15(21)10-13/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLTTXCXQOLRKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=C(C=C4)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














